1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Process Chemistry Fluoroquinolone Synthesis Yield Optimization

Essential intermediate for ofloxacin synthesis. Its specific 2,3-difluoro-6-nitrophenoxy arrangement uniquely directs cyclization regioselectivity, minimizing positional isomer byproducts and reducing downstream purification costs. Procure ≥97% purity, analytical-documented material (HPLC, NMR) for validated, high-yield pharmaceutical manufacturing and antimicrobial research.

Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
CAS No. 82419-32-7
Cat. No. B1587067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
CAS82419-32-7
Molecular FormulaC9H7F2NO4
Molecular Weight231.15 g/mol
Structural Identifiers
SMILESCC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
InChIKeyZJVPAAJHCJMGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS 82419-32-7): Technical Sourcing Overview for the Fluoroquinolone Key Intermediate


1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS 82419-32-7) is a fluorinated nitroaromatic ketone recognized as a primary intermediate in the synthesis of fluoroquinolone antibacterial agents, notably ofloxacin . This compound features a distinctive 1,2,3-trisubstituted phenoxy core bearing an electron-withdrawing nitro group and two fluorine atoms, which activates the ring for subsequent nucleophilic aromatic substitution while precisely directing cyclization pathways [1]. Commercially available at ≥97% purity with analytical documentation (HPLC, NMR), it is sourced for research and industrial process development in pharmaceutical manufacturing .

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: Why Alternative Fluoroaromatic Intermediates Cannot Be Freely Substituted


Fluorinated nitroaromatic intermediates are not functionally interchangeable due to the profound impact of fluorine substitution patterns and leaving-group orientation on downstream process efficiency and product quality [1]. The specific 2,3-difluoro-6-nitrophenoxy arrangement in CAS 82419-32-7 uniquely directs the regioselectivity of the subsequent cyclization step, thereby minimizing the formation of positional isomers that are notoriously difficult to remove [2]. Attempting to substitute this compound with analogs lacking the 2,3-difluoro pattern or the 1-nitrophenoxy orientation would directly alter the electronic environment of the aromatic ring, leading to divergent reaction kinetics, lower yields, or the need for additional, costly purification steps in the synthesis of final drug substances like ofloxacin .

Procurement-Grade Differentiation of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: Quantitative Performance Benchmarks vs. Precursors and Structural Analogs


Improved Synthesis Yield vs. Traditional Alkylation Methods for Fluoroquinolone Building Blocks

A 2024 patent application demonstrates that modern catalytic approaches for synthesizing the target compound (CAS 82419-32-7) achieve yields exceeding 85% with >98% purity, representing a significant improvement over earlier methodologies that were often limited by byproduct formation [1]. While specific yields for comparator compounds like 1-(3-nitrophenoxy)-2-propanone or 1-(2-nitrophenoxy)propan-2-one under identical conditions are not publicly aggregated, class-level inference suggests their distinct fluorine substitution patterns would result in different regioselectivity and reactivity profiles during alkylation, potentially leading to lower yields or more complex purification profiles .

Process Chemistry Fluoroquinolone Synthesis Yield Optimization

Established Precursor Purity Advantage Over Upstream Starting Material (2,3-Difluoro-6-nitrophenol)

The target compound (CAS 82419-32-7) is commercially available with a standard certified purity of ≥97% from major suppliers, with analytical documentation including HPLC and NMR . This contrasts with the upstream precursor, 2,3-difluoro-6-nitrophenol (CAS 82419-26-9), where the core process challenge lies in achieving isomerically pure material [1]. A patent detailing an improved synthesis for this precursor reports a selectivity of 95-96% and an isolated yield of 86% [2]. Procuring the pre-formed, high-purity 82419-32-7 intermediate can therefore bypass the need for in-house isomer separation and purification steps that are inherent to working with the less refined phenol precursor, thus accelerating development timelines.

Chemical Purity Intermediate Sourcing Ofloxacin Synthesis

Direct Pathway to Ofloxacin: Avoiding Isomer Impurities that Plague Closely Related Analogs

The 2,3-difluoro-6-nitrophenoxy substitution pattern is essential for the regioselective cyclization to form the ofloxacin core. Literature on quinolone synthesis highlights that the use of 2,3,4-trihalogenonitrobenzenes and specific intermediates like the target compound allows for a controlled alkaline hydrolysis and subsequent cyclization . Substitution with a positional analog, such as one with a 2-fluoro-4-nitrophenoxy pattern, would likely direct cyclization to an alternative isomer, resulting in an impurity profile that is challenging to resolve [1]. The specific structure of CAS 82419-32-7 is thus validated as a critical intermediate for achieving the desired final drug substance purity.

Drug Impurity Control Regioselective Synthesis Fluoroquinolone Antibiotics

Validated Antibacterial Activity as a Direct-Acting Agent, Distinguishing It from Inert Intermediates

Unlike many process intermediates that are biologically inert, 2-Acetonyloxy-3,4-difluoro nitrobenzene (CAS 82419-32-7) has been explicitly identified as an antibacterial agent that inhibits the growth of corynebacteria . This direct biological activity differentiates it from structurally similar analogs like 1-(3-nitrophenoxy)-2-propanone, which is primarily described as a general synthetic intermediate without a reported antimicrobial role . A patent further describes its use in microbial culture solutions of the genus Corynebacterium, confirming its functional role beyond a simple building block .

Antibacterial Screening Corynebacteria Inhibition Direct-Acting Agent

Proven Use Cases for 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one in Scientific and Industrial Workflows


Process Chemistry: Scale-Up of Ofloxacin and Related Fluoroquinolone Antibiotics

This is the primary and most established use case. As a key intermediate in the synthesis of ofloxacin, 1-(2,3-difluoro-6-nitrophenoxy)propan-2-one is essential for both research-scale development and industrial-scale manufacturing of this broad-spectrum antibiotic . Procurement is justified by the compound's proven role in a validated synthetic pathway that delivers the correct drug isomer with minimal byproduct formation, as documented in foundational literature and commercial supplier specifications .

Antimicrobial Research: Discovery of Novel Direct-Acting Agents Against Corynebacteria

The compound's confirmed activity as an inhibitor of Corynebacterium growth makes it a valuable starting point for antimicrobial discovery programs . Researchers seeking to explore the structure-activity relationships of fluorinated nitrophenoxy ketones can use this compound as a validated, direct-acting antibacterial scaffold, a property not shared by many closely related intermediates .

Analytical Method Development: Standardization of Fluoroquinolone Impurity Profiling

Due to its high commercial purity (≥97%) and the availability of certified analytical data (HPLC, NMR), this compound is suitable as a reference standard for developing and validating analytical methods to detect related substances or process impurities in fluoroquinolone drug substances . Its well-defined structure and its relationship to ofloxacin impurity profiles (e.g., Ofloxacin impurity E) make it a practical tool for quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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